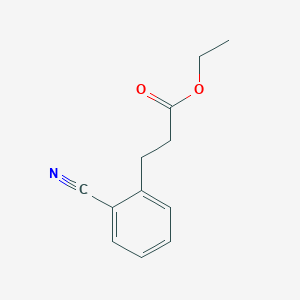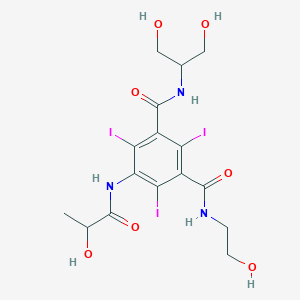
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic compound characterized by its multiple hydroxyl and carboxamide groups, as well as its triiodobenzene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide typically involves multiple steps:
Formation of the Triiodobenzene Core: The triiodobenzene core can be synthesized through iodination of a benzene derivative using iodine and an oxidizing agent.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of Carboxamide Groups: Carboxamide groups are typically introduced through amidation reactions, where carboxylic acids react with amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming carbonyl compounds.
Reduction: Reduction reactions can target the carboxamide groups, potentially converting them to amines.
Substitution: The triiodobenzene core can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Labeling: Its multiple functional groups allow for conjugation with proteins, aiding in various labeling and detection techniques.
Medicine
Imaging: Due to its triiodobenzene core, the compound can be used as a contrast agent in medical imaging techniques like X-ray and CT scans.
Drug Development: Its potential as an enzyme inhibitor makes it a candidate for drug development, particularly in targeting specific biochemical pathways.
Industry
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of specialized polymers.
Coatings: Its unique properties make it suitable for use in high-performance coatings and adhesives.
作用机制
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Imaging: The triiodobenzene core enhances contrast in imaging techniques by absorbing X-rays, providing clearer images.
相似化合物的比较
Similar Compounds
Iodinated Contrast Agents: Compounds like iohexol and iopamidol share the triiodobenzene core and are used in medical imaging.
Enzyme Inhibitors: Compounds like benzamidine and its derivatives are known enzyme inhibitors.
Uniqueness
Multiple Functional Groups: The presence of multiple hydroxyl and carboxamide groups provides versatility in chemical reactions and applications.
Triiodobenzene Core: This core structure is crucial for its use in imaging and as a potential ligand in catalysis.
属性
分子式 |
C16H20I3N3O7 |
|---|---|
分子量 |
747.06 g/mol |
IUPAC 名称 |
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H20I3N3O7/c1-6(26)14(27)22-13-11(18)8(15(28)20-2-3-23)10(17)9(12(13)19)16(29)21-7(4-24)5-25/h6-7,23-26H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,27) |
InChI 键 |
JFGLLCPCXNIKNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)
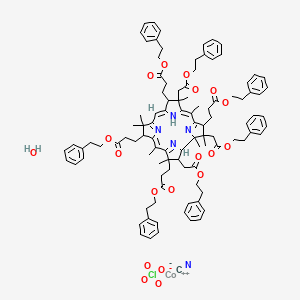


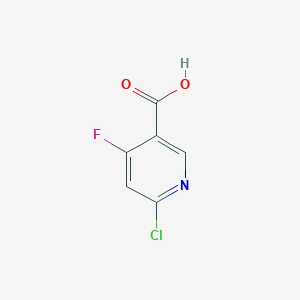
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)

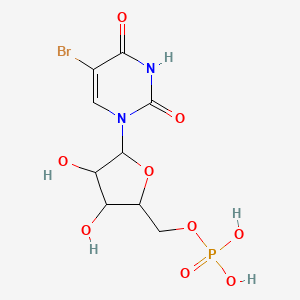
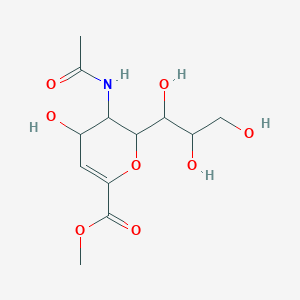

![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
